3-Pyrrolidinamine, 1-(diphenylmethyl)-N-ethyl-, L-(S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyrrolidinamine, 1-(diphenylmethyl)-N-ethyl-, L-(S)- is a chiral amine compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its pyrrolidine ring structure, which is substituted with a diphenylmethyl group and an ethyl group. The L-(S)- configuration indicates its specific stereochemistry, which is crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinamine, 1-(diphenylmethyl)-N-ethyl-, L-(S)- typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced via a nucleophilic substitution reaction using diphenylmethyl chloride and a base such as sodium hydride.
Ethylation: The ethyl group is introduced through an alkylation reaction using ethyl iodide and a strong base like potassium tert-butoxide.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the L-(S)- enantiomer, which can be achieved using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of chiral catalysts and advanced separation techniques can improve the enantiomeric purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinamine, 1-(diphenylmethyl)-N-ethyl-, L-(S)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Diphenylmethyl chloride with sodium hydride in anhydrous conditions.
Major Products Formed
Oxidation: N-oxides of 3-Pyrrolidinamine derivatives.
Reduction: Reduced amine derivatives with varying degrees of hydrogenation.
Substitution: Various N-substituted pyrrolidinamine derivatives.
Scientific Research Applications
3-Pyrrolidinamine, 1-(diphenylmethyl)-N-ethyl-, L-(S)- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 3-Pyrrolidinamine, 1-(diphenylmethyl)-N-ethyl-, L-(S)- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N,1-Dimethyl-3-pyrrolidinamine: This compound has a similar pyrrolidine structure but with different substituents, leading to distinct chemical and biological properties.
1-Benzyl-N,N-dimethyl-3-pyrrolidinamine: Another related compound with a benzyl group instead of a diphenylmethyl group.
(3S)-N-Methyl-3-pyrrolidinamine: A similar compound with a methyl group, differing in its stereochemistry and substituents.
Uniqueness
3-Pyrrolidinamine, 1-(diphenylmethyl)-N-ethyl-, L-(S)- is unique due to its specific stereochemistry and the presence of both diphenylmethyl and ethyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
52963-50-5 |
---|---|
Molecular Formula |
C19H24N2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(3S)-1-benzhydryl-N-ethylpyrrolidin-3-amine |
InChI |
InChI=1S/C19H24N2/c1-2-20-18-13-14-21(15-18)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18-20H,2,13-15H2,1H3/t18-/m0/s1 |
InChI Key |
ZYLFUOYKGALLNE-SFHVURJKSA-N |
Isomeric SMILES |
CCN[C@H]1CCN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCNC1CCN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.